Dgat1-IN-3
Overview
Description
DGAT1-IN-3 is a compound that inhibits the enzyme diacylglycerol O-acyltransferase 1 (DGAT1). DGAT1 is a key enzyme involved in the biosynthesis of triglycerides, which are important for energy storage in cells. Inhibiting DGAT1 can have significant effects on lipid metabolism and is being explored for therapeutic applications in conditions such as obesity, diabetes, and certain types of cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DGAT1-IN-3 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic route typically starts with the preparation of a core structure, followed by functional group modifications to achieve the desired inhibitory activity. Common reagents used in the synthesis include various organic solvents, catalysts, and protective groups to ensure the selectivity and efficiency of the reactions .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale, ensuring that the process is cost-effective and environmentally friendly. This includes optimizing reaction conditions, using high-purity reagents, and implementing efficient purification techniques to obtain the final product with high yield and purity .
Chemical Reactions Analysis
Types of Reactions
DGAT1-IN-3 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under controlled temperature and pH conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions to prevent side reactions.
Substitution: Various nucleophiles or electrophiles, depending on the specific functional group being replaced.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated or carbonyl-containing derivatives, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
DGAT1-IN-3 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of DGAT1 in lipid metabolism and to develop new synthetic methodologies.
Biology: Employed in cellular and molecular biology studies to investigate the effects of DGAT1 inhibition on cell function and metabolism.
Medicine: Explored as a potential therapeutic agent for treating metabolic disorders such as obesity, diabetes, and certain cancers by modulating lipid metabolism.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting DGAT1.
Mechanism of Action
DGAT1-IN-3 exerts its effects by binding to the active site of DGAT1, thereby inhibiting its enzymatic activity. This inhibition prevents the conversion of diacylglycerol to triglycerides, leading to a decrease in lipid storage and an increase in lipid catabolism. The molecular targets and pathways involved include the regulation of lipid metabolism genes and signaling pathways that control energy homeostasis .
Comparison with Similar Compounds
DGAT1-IN-3 is unique compared to other DGAT1 inhibitors due to its specific chemical structure and inhibitory potency. Similar compounds include:
DGAT1-IN-1: Another DGAT1 inhibitor with a different chemical scaffold but similar inhibitory activity.
T863: A well-known DGAT1 inhibitor used in various research studies.
DGAT1-IN-2: A structurally related compound with slightly different pharmacokinetic properties.
This compound stands out due to its high selectivity for DGAT1 and its potential therapeutic applications in metabolic disorders and cancer .
Properties
IUPAC Name |
N-[6-[2-methoxyethyl(methyl)amino]pyridin-3-yl]-2-phenyl-5-(trifluoromethyl)-1,3-oxazole-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N4O3/c1-27(10-11-29-2)15-9-8-14(12-24-15)25-18(28)16-17(20(21,22)23)30-19(26-16)13-6-4-3-5-7-13/h3-9,12H,10-11H2,1-2H3,(H,25,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEZWDFXCTTZZRI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC)C1=NC=C(C=C1)NC(=O)C2=C(OC(=N2)C3=CC=CC=C3)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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